
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is a complex organic compound that features a pyridine core substituted with two oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine typically involves the reaction of 2,6-bis(bromomethyl)pyridine with (S)-4-isopropyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran or dimethylformamide. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to oxazole derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromomethyl groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine has several scientific research applications:
Catalysis: It is used as a ligand in the preparation of novel catalytic systems for alkene epoxidation.
Material Science: The compound can be used in the synthesis of metal-organic frameworks and other advanced materials.
Biology and Medicine: Its derivatives are being explored for potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine and oxazoline rings. This coordination can enhance the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine: This compound has phenyl groups instead of isopropyl groups on the oxazoline rings.
2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine: Similar to the previous compound but with different stereochemistry.
2,6-Bis((4S)-4-benzyl-2-oxazolinyl)pyridine: This compound features benzyl groups on the oxazoline rings.
Uniqueness
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is unique due to the presence of isopropyl groups on the oxazoline rings, which can influence its steric and electronic properties. This can affect its coordination behavior and catalytic activity, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C31H35N3O4 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-2-[2-[[6-[[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]methyl]pyridin-2-yl]methoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H35N3O4/c1-20(2)26-18-37-30(33-26)24-12-5-7-14-28(24)35-16-22-10-9-11-23(32-22)17-36-29-15-8-6-13-25(29)31-34-27(19-38-31)21(3)4/h5-15,20-21,26-27H,16-19H2,1-4H3/t26-,27-/m1/s1 |
InChI Key |
SRCIMUQAZKLPHY-KAYWLYCHSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=N[C@H](CO5)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=NC(CO5)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


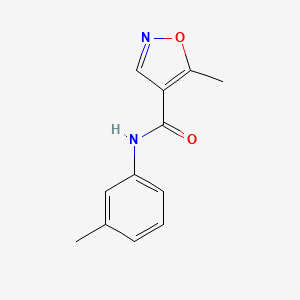

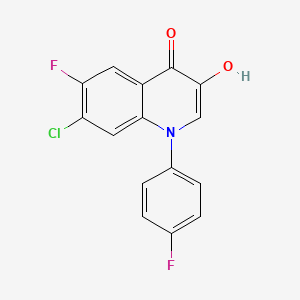
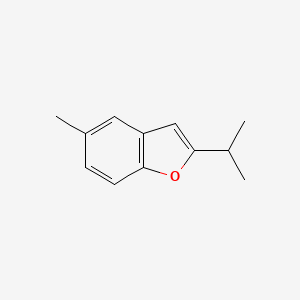
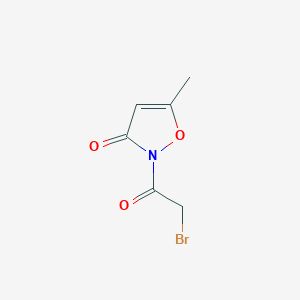

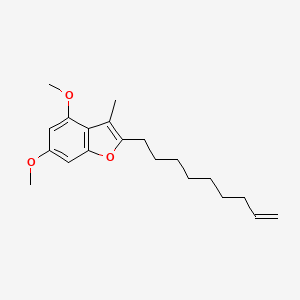
![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)

![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)

![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)


